molecular formula C13H30N2O4 B085757 Nalco L-699 CAS No. 139-90-2

Nalco L-699

Cat. No.: B085757
CAS No.: 139-90-2
M. Wt: 278.39 g/mol
InChI Key: VUTCGUXQNADIRX-UHFFFAOYSA-N
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Description

Nalco L-699 (CAS: 139-90-2, 14133-11-0, 205-382-4, 845526-22-9) is a polyol amine derivative with the molecular formula C₁₃H₃₀N₂O₄ and an average molecular mass of 278.393 g/mol. Its IUPAC name is 1-[{2-[Bis(2-hydroxypropyl)amino]ethyl}(2-hydroxyethyl)amino]-2-propanol, indicating a complex structure featuring multiple hydroxy and amine groups . The compound is utilized in industrial applications, particularly in water treatment and microbiological deposit control, as suggested by its association with Nalco’s trademarked chemical programs . Notably, its three stereocenters remain undefined, which may influence its reactivity and interaction with other compounds .

Properties

CAS No.

139-90-2

Molecular Formula

C13H30N2O4

Molecular Weight

278.39 g/mol

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol

InChI

InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3

InChI Key

VUTCGUXQNADIRX-UHFFFAOYSA-N

SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O

Canonical SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O

Other CAS No.

139-90-2
845526-22-9

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Comparison: Nalco L-699 vs. Acti-Brom

Acti-Brom (trademarked by Nalco) is a microbiological control agent used in cooling water systems, sharing a functional overlap with this compound in water treatment applications. However, Acti-Brom is bromine-based, whereas this compound is a polyol amine derivative. Key differences include:

  • Mechanism : Acti-Brom likely employs bromine’s oxidative properties to neutralize microbes, while L-699 may rely on its amine and hydroxy groups for chelation or pH stabilization .

Structural and Functional Comparison: this compound vs. NALCO 2326 Silica Sol

NALCO 2326 is a silica sol (SiO₂) with a 15% solid content, 5 nm average particle size, and pH 10.5, used in cleaning and protective coatings . While both are Nalco products, their applications diverge:

  • Chemistry: NALCO 2326 is inorganic (silica-based), whereas L-699 is organic (polyol amine).
  • Function : NALCO 2326 provides physical surface modification, while L-699 likely targets chemical interactions (e.g., microbial inhibition or corrosion control) .

Comparative Data Table

Compound Molecular Formula Primary Use Key Properties References
This compound C₁₃H₃₀N₂O₄ Water treatment, biocide Undefined stereocenters; 278.393 g/mol
Acti-Brom Not specified Microbiological control Bromine-based; hazardous side effects
NALCO 2326 Silica Sol SiO₂ Surface cleaning/protection 5 nm particles, pH 10.5, 15% solids

Research Findings and Limitations

  • Functional vs. Structural Similarity : While Acti-Brom and NALCO 2326 share functional overlaps (water systems), their structural dissimilarities highlight this compound’s uniqueness in combining polyol and amine functionalities .
  • Data Gaps : Direct comparative studies on performance metrics (e.g., microbial inhibition efficiency, corrosion rates) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nalco L-699 critical for experimental design, and how should they be validated?

  • Methodological Answer : Researchers should prioritize properties such as solubility, thermal stability, and reactivity under experimental conditions. Techniques like differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment are recommended. Validation requires adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity . For reproducibility, document protocols using standardized templates (e.g., electronic lab notebooks) and perform triplicate measurements under controlled conditions .

Q. How should researchers determine the optimal concentration range of this compound for efficacy studies in aqueous systems?

  • Methodological Answer : Conduct dose-response experiments using a factorial design to isolate concentration-dependent effects. Predefine acceptance criteria (e.g., threshold activity levels) and use statistical tools like ANOVA to identify significant variations. Reference solvent compatibility data from prior studies to avoid confounding variables .

Q. What standardized protocols exist for synthesizing or purifying this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Follow peer-reviewed synthesis protocols with detailed reaction parameters (temperature, pH, catalysts). Implement quality control via spectroscopic characterization (e.g., NMR, FTIR) and chromatographic purity checks. Cross-validate results with independent labs to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

  • Methodological Answer : Perform comparative stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) and monitor degradation products via mass spectrometry. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analysis to reconcile discrepancies in literature data . Statistical tools like multivariate regression can isolate confounding factors (e.g., trace impurities) .

Q. What advanced analytical techniques are recommended to characterize this compound’s interactions with co-formulants in complex matrices?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics. Pair with computational modeling (e.g., molecular dynamics simulations) to predict synergistic or antagonistic effects. Document workflows using ALCOA+-compliant electronic lab notebooks .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ a combination of in vitro assays (e.g., enzyme inhibition studies) and in silico docking simulations. Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity. Ensure blinding and randomization to minimize bias, and pre-register study protocols to enhance transparency .

Data Analysis and Reproducibility

Q. What statistical approaches are most appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via R² or Akaike information criterion (AIC). For multi-parametric datasets, consider machine learning algorithms (e.g., random forests) to identify hidden patterns .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?

  • Methodological Answer : Conduct process robustness studies using design of experiments (DoE) to evaluate critical parameters (e.g., mixing speed, temperature gradients). Perform equivalence testing with tolerance intervals and document deviations in real-time using audit trails .

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